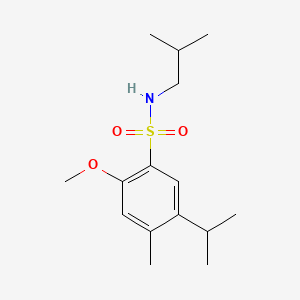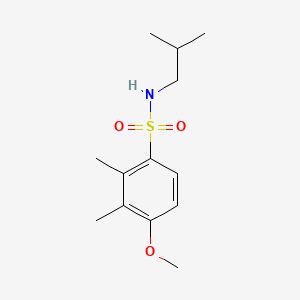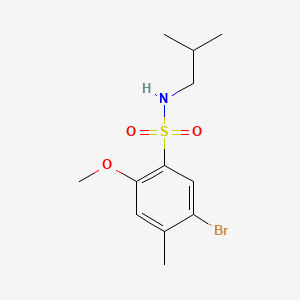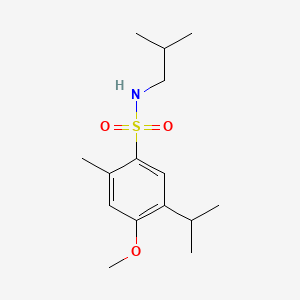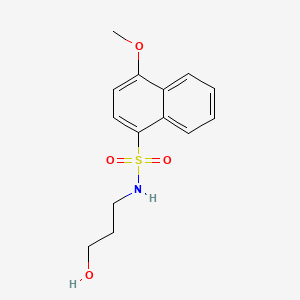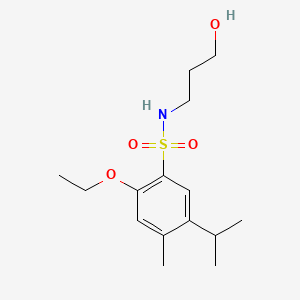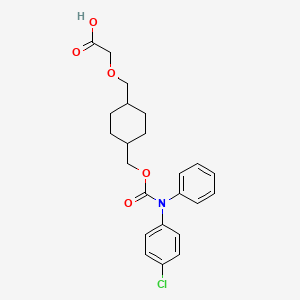
Ralinepag
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ralinepag is a novel, once-daily IP receptor agonist undergoing Phase 3 studies for Pulmonary Arterial Hypertension (PAH). It has demonstrated superiority and improved pharmacology over selexipag in nonclinical studies and proof of concept in a Phase 2 clinical trial in PAH .
Molecular Structure Analysis
Ralinepag belongs to the class of organic compounds known as phenylcarbamic acid esters. These are ester derivatives of phenylcarbamic acids .Wissenschaftliche Forschungsanwendungen
Treatment of Pulmonary Arterial Hypertension (PAH)
Ralinepag is a potent, orally administered prostacyclin (IP) receptor agonist that is used to treat pulmonary arterial hypertension . A phase II study found that Ralinepag significantly reduced pulmonary vascular resistance (PVR), the force or resistance that blood encounters as it flows through the blood vessels in the lungs .
Reduction of Pulmonary Vascular Resistance
Ralinepag has been shown to significantly reduce PVR compared with placebo in PAH patients . This reduction in PVR can help to alleviate the symptoms of PAH and improve the patient’s quality of life .
Improvement in Hemodynamic Parameters
Patients treated with Ralinepag demonstrated significant reductions relative to placebo in mean pulmonary arterial pressure (PAP) and systemic vascular resistance (SVR) . These improvements in hemodynamic parameters can contribute to the overall treatment outcomes in PAH patients .
Increase in 6-Minute Walk Distance
Ralinepag has been shown to produce sustained, durable improvements in the 6-minute walk distance (6MWD) along with durable reductions in PVR . The 6MWD is a common measure of functional capacity in patients with PAH .
Improvement in Functional Class
Most participants continuing treatment with Ralinepag maintained functional measures throughout the open-label extension study, and those switching from placebo to Ralinepag often experienced functional improvements .
Long-Term Safety and Tolerability
Ralinepag has a manageable adverse event profile, with a notable decline in adverse events after reaching and maintaining a stable dose . This suggests that Ralinepag is safe and tolerable for long-term use in PAH patients .
Wirkmechanismus
Zukünftige Richtungen
Ralinepag has shown significant promise as a therapeutic option in PAH. The drug is described as highly selective and potent, with in vitro data suggesting more potent antiproliferative and vasodilatory properties than other drugs . Future research will likely focus on further establishing the efficacy and safety of Ralinepag in larger patient populations and over longer periods of time .
Eigenschaften
IUPAC Name |
2-[[4-[[(4-chlorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO5/c24-19-10-12-21(13-11-19)25(20-4-2-1-3-5-20)23(28)30-15-18-8-6-17(7-9-18)14-29-16-22(26)27/h1-5,10-13,17-18H,6-9,14-16H2,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDKXVKJRHPDQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1COCC(=O)O)COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ralinepag | |
CAS RN |
1187856-49-0 |
Source


|
| Record name | Ralinepag [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187856490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ralinepag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12462 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RALINEPAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQY12ZJN6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

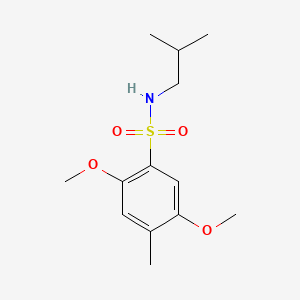
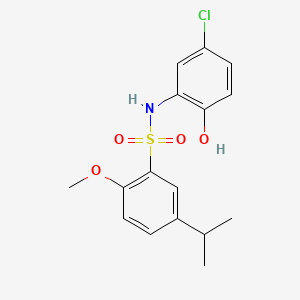
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B604835.png)

